Leptophos oxon

描述

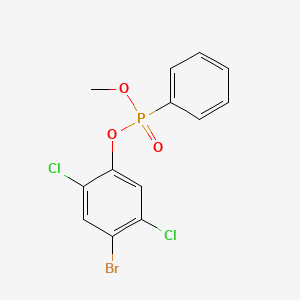

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrCl2O3P/c1-18-20(17,9-5-3-2-4-6-9)19-13-8-11(15)10(14)7-12(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAKUYRKZFGSMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1)OC2=CC(=C(C=C2Cl)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrCl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865175 | |

| Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25006-32-0 | |

| Record name | Leptophos oxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25006-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leptophos oxon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025006320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-2,5-dichlorophenyl methyl phenylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-2,5-dichloro-4-[methoxy(phenyl)phosphoryl]oxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEPTOPHOS OXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83S10ESQ22 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways and Environmental Transformations of Leptophos Oxon

Oxidative Biotransformation of Leptophos (B1674750) to Leptophos Oxon (Bioactivation)

The conversion of leptophos (a phosphorothioate) to this compound (a phosphate) is an oxidative process known as bioactivation. This transformation typically increases the anticholinesterase activity of the compound. neptjournal.com

Role of Cytochrome P450 Enzymes in Oxon Formation

Cytochrome P450 (CYP450) enzymes play a significant role in the oxidative desulfuration of phosphorothioate (B77711) pesticides, including leptophos, leading to the formation of their corresponding oxon analogs. neptjournal.comresearchgate.netyoutube.com This reaction involves the metabolic activation of the P=S bond to a P=O bond. neptjournal.comresearchgate.net Studies on other organophosphorus compounds with similar metabolism, such as chlorpyrifos (B1668852), have demonstrated that CYP450 enzymes are responsible for this oxidative desulfuration. researchgate.netoup.com While specific detailed research findings solely on the role of individual human cytochrome P450 isoforms in the formation of this compound were not extensively detailed in the search results, the general mechanism of phosphorothioate bioactivation by CYP450 is well-established and applies to leptophos. neptjournal.comresearchgate.netoup.com

Formation in Mammalian Systems (e.g., Human Liver Microsomes)

The formation of this compound from leptophos has been observed in mammalian systems. Studies using human liver microsomes (HLMs) have shown the presence of this compound as a metabolite of leptophos. researchgate.netnih.govmdpi.com Research indicates that the oxon metabolite is formed in HLMs, although it may represent only a small percentage of the parent organophosphate after a certain incubation period, suggesting it is a metabolite but not necessarily the most abundant one. nih.govmdpi.com Studies in rats and mice have also indicated the metabolism of leptophos, with small quantities of the oxon observed in feces in mice following oral administration. inchem.org

Formation in Plant Systems

This compound can also be formed in plant systems. Studies have indicated that leptophos is metabolized in or on plant leaves. epa.gov While the primary mechanism of leptophos loss from plants might be volatilization, metabolism does occur. inchem.orgepa.gov Trace amounts of this compound have been observed in cotton leaves. epa.gov On leaf surfaces, the oxon, though formed in a small percentage, has been reported as a major transformation product of leptophos in some studies. researchgate.nettandfonline.comnih.govtandfonline.com

Photolytic Degradation and Photoalteration Products

This compound can undergo degradation through photolytic processes, particularly when exposed to UV irradiation or sunlight. researchgate.nettandfonline.comiastate.edu

UV Irradiation Effects on this compound Stability

This compound is subject to degradation under UV irradiation. researchgate.nettandfonline.com Studies exposing leptophos on thin layers of silica (B1680970) gel to UV and sunlight have shown the degradation of the insecticide and the formation of various products, including the oxon. researchgate.nettandfonline.comtandfonline.com Analogous studies with this compound standards have shown that it is slightly less stable to photolysis than leptophos itself, yielding comparable alteration products. epa.gov

Identification of Desbromo-Leptophos Oxon as a Principal Product

One of the principal photoalteration products of this compound is desbromo-leptophos oxon. epa.gov Desbromo-leptophos itself has been reported as a major alteration product observed after UV irradiation of leptophos in certain solutions. epa.govresearchgate.nettandfonline.com The formation of desbromo-leptophos oxon from this compound highlights a specific degradation pathway involving the removal of the bromine atom. epa.gov

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Leptophos | 30709 |

| This compound | 32765 |

| Desbromo-Leptophos oxon | Not readily available in search results. (Desbromo-leptophos CID was not explicitly found for the oxon form) |

| Desbromo-leptophos | Not readily available in search results. |

Interactive Data Table (Example - based on reported relative amounts/observations)

While precise quantitative data tables for all transformation pathways were not consistently available across the search results, the following table summarizes qualitative or relative observations regarding this compound formation:

| Formation Pathway | System/Environment | Observation | Source(s) |

| Oxidative Biotransformation (to oxon) | Mammalian (Human Liver Microsomes) | Oxon metabolite observed, small percentage of parent. | researchgate.netnih.govmdpi.com |

| Oxidative Biotransformation (to oxon) | Mammalian (Mice) | Small quantities of oxon in feces. | inchem.org |

| Oxidative Biotransformation (to oxon) | Plants (Cotton Leaves) | Trace amounts observed. | epa.gov |

| Oxidative Biotransformation (to oxon) | Plant Surfaces (Leaves) | Major transformation product (small percentage). | researchgate.nettandfonline.comnih.govtandfonline.com |

| Photolytic Degradation (from leptophos) | UV/Sunlight (Silica gel) | Oxon identified as a degradation product. | researchgate.nettandfonline.comtandfonline.com |

| Photolytic Degradation (from leptophos) | UV (Chloroform solution) | Smaller percentage of oxon formed. | researchgate.nettandfonline.comtandfonline.com |

| Photolytic Degradation (from oxon) | Photolysis | Desbromo-leptophos oxon is a principal product. | epa.gov |

Degradation in Environmental Compartments

This compound, a potent metabolite of the organophosphorus insecticide leptophos, undergoes various degradation processes in different environmental compartments, including soil and water. The persistence and transformation pathways of this compound are crucial for understanding its environmental fate and potential impact.

In soil, the degradation of this compound can occur through both biological and physicochemical processes. While specific detailed research findings solely focused on the degradation of this compound in soil are limited in the provided search results, studies on the parent compound, leptophos, offer some insights into the potential behavior of its oxon metabolite. Leptophos itself is reported to undergo degradation in soil with a half-life typically ranging between 30 and 40 days books-library.website. Biodegradation, the transformation of a substance by microorganisms, is a significant process for organic compounds in soil and can be influenced by factors such as the presence of oxygen (aerobic or anaerobic conditions), nutrients, and the microbial population fao.orgmdpi.com. While direct data on microbial degradation rates for this compound were not extensively found, microbial action is the primary pathway for the degradation of some organophosphates in soil orst.edu.

Hydrolysis, the splitting of a compound by contact with water, is another important abiotic degradation process that can affect organophosphorus compounds. The rate of hydrolysis is strongly influenced by the pH and temperature of the aqueous environment fao.orgup.ptnih.gov. Alkaline conditions generally lead to faster hydrolysis rates compared to acidic or neutral conditions nih.govnih.gov. While specific hydrolysis half-life data for this compound were not directly available, studies on the parent compound leptophos indicate slow hydrolysis under alkaline conditions and stability under acidic conditions nih.gov. It is plausible that this compound, being structurally related, would also be susceptible to hydrolysis, with the rate dependent on pH.

Photolysis, the breakdown of a compound as a direct result of irradiation, particularly by UV light, can also contribute to the degradation of pesticides in the environment fao.orgup.pt. Photolysis can occur in the atmosphere, surface waters, and on plant and soil surfaces up.pt. Studies on leptophos have shown that exposure to UV and sunlight can lead to its degradation, forming various products, including this compound researchgate.nettandfonline.com. Analogous studies with this compound standards showed that it was slightly less stable to photolysis than leptophos, yielding comparable alteration products, with desbromo-leptophos oxon being one of the principal products epa.gov. The rate of photolysis in water depends on light intensity, transmittance, and the compound's ability to absorb light up.pt.

Toxicodynamics and Biochemical Mechanisms of Action

Acetylcholinesterase (AChE) Inhibition Kinetics

Acetylcholinesterase (AChE) is a crucial enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby terminating nerve signal transmission. Leptophos (B1674750) oxon's inhibition of AChE leads to the accumulation of acetylcholine, causing continuous stimulation of cholinergic receptors and resulting in a cholinergic crisis.

Comparative Potency of Leptophos Oxon vs. Leptophos as AChE Inhibitors

Leptophos itself is considered a weak anticholinesterase agent and requires metabolic activation, primarily through oxidative desulfuration, to form its oxon analog, this compound, which is the relatively potent inhibitor of AChE. inchem.orgepa.govmdpi.com Studies have shown significant differences in the inhibitory potency between the parent compound and its oxon metabolite. For instance, I50 values (the concentration required for 50% enzyme inhibition) calculated after a 30-minute preincubation period were reported as 2 × 10-4 M for leptophos and 2 × 10-7 M for this compound against brain cholinesterase. inchem.org This indicates that this compound is considerably more potent as an AChE inhibitor than leptophos.

The stereochemistry of leptophos can also influence the inhibitory potency. While no significant difference in IC50 values for horse serum butyrylcholinesterase (BChE) was found between (-)-leptophos and (±)-leptophos, the IC50 of (+)-leptophos was four times lower. nih.gov Conversely, with housefly head AChE, there was no significant difference in IC50 between (+)-leptophos and (±)-leptophos, but the IC50 of (-)-leptophos was approximately two times higher. nih.gov

Inhibition Characteristics (e.g., Species-Dependent Inhibition)

The sensitivity of cholinesterases to this compound can vary across species. While this compound is a potent inhibitor of human erythrocyte AChE and plasma BChE, the reactivation efficacy of tested oximes was generally lower for leptophos-oxon inhibited BChE compared to AChE. mdpi.comnih.govnih.gov

In studies comparing the sensitivity of housefly head and thorax acetylcholinesterase to leptophos-oxon in vitro, no difference was observed. nih.gov However, species differences in the inhibition of cholinesterase by leptophos have been noted, which can be related to variations in experimental design and metabolic capabilities. epa.gov For example, humans exposed to leptophos exhibited considerable inhibition of erythrocyte cholinesterase activity, while plasma cholinesterase activity was only mildly inhibited, if at all. epa.gov

Reactivation of Inhibited Cholinesterases by Oximes

Oximes are commonly used as reactivators in the treatment of organophosphate poisoning, aiming to cleave the phosphate-enzyme bond and restore enzyme activity. The effectiveness of oximes in reactivating leptophos-oxon inhibited cholinesterases has been investigated in vitro.

Studies evaluating the potency of various oximes to reactivate human erythrocyte AChE and plasma BChE inhibited by racemic leptophos-oxon have shown that human erythrocyte AChE inhibited by leptophos-oxon exhibits good ability for reactivation. mdpi.comnih.govnih.gov At a concentration of 10 µM, the reactivation potencies for AChE inhibited by leptophos-oxon decreased in the order: obidoxime, trimedoxime, K027, K075, K074, and HI-6. mdpi.comnih.gov Other oximes tested showed less than 10% reactivation potency at this concentration. mdpi.comnih.gov At a higher concentration of 100 µM, different reactivation values were obtained. mdpi.comnih.gov

Obidoxime and trimedoxime have been identified as effective broad-spectrum AChE reactivators in the case of leptophos-oxon inhibited AChE, achieving more than 50% reactivation after 10 minutes. mdpi.com Leptophos-oxon inhibited AChE was found to be quite easily reactivatable by all tested reactivators. mdpi.comnih.gov However, the reactivation ability of tested oximes for BChE inhibited by leptophos-oxon was very low compared to that observed for AChE. mdpi.comnih.govmdpi.com

The following table summarizes the in vitro reactivation potency of selected oximes on human erythrocyte AChE inhibited by leptophos-oxon at different concentrations:

| Oxime | Reactivation Potency at 10 µM (%) | Reactivation Potency at 100 µM (%) |

| Obidoxime | 31.4 | - |

| Trimedoxime | 26.4 | - |

| K027 | 16.4 | - |

| K075 | 14.2 | - |

| K074 | 12.6 | - |

| HI-6 | 11.6 | - |

Note: Data for 100 µM was not explicitly provided as specific percentages for all listed oximes in the source, only mentioned that different values were obtained. mdpi.comnih.gov

Neurotoxic Esterase (NTE) Inhibition and Aging

Neurotoxic esterase (NTE), also known as neuropathy target esterase, is another enzyme inhibited by certain organophosphorus compounds, and its inhibition is linked to the development of organophosphate-induced delayed neurotoxicity (OPIDN).

This compound as a Potent NTE Inhibitor

This compound is recognized as a potent inhibitor of NTE. inchem.orgoup.comresearchgate.netoup.comsemanticscholar.org Leptophos itself requires metabolic activation to become a potent NTE inhibitor, while this compound can directly inhibit NTE without metabolic activation. oup.comoup.com Studies using hen brain have shown this compound to be a highly potent NTE inhibitor, with an I50 value of 1.25 x 10-7 M reported in one study. researchgate.net The inhibitory effect of this compound against the NTE fraction of hen brain microsomal phenyl valerate-hydrolyzing activity was found to be much higher than that of mipafox, a known NTE inhibitor. researchgate.net

In vitro studies comparing the relative sensitivity of NTE from different species have also highlighted this compound's potency. In land snails (Theba pisana), O-methyl O-2,5-dichlorophenyl phenylphosphonate (B1237145) (structurally related to this compound) showed high potency as an NTE inhibitor with a Ki value of 4.14 x 106 M-1 min-1. tandfonline.com Leptophos-oxon also demonstrated the highest affinity to NTE of Theba pisana snails among the tested compounds. tandfonline.com

This compound has been shown to form aged-inhibited NTE. oup.comoup.com Aging is a process following phosphorylation where the inhibited enzyme undergoes a further modification, making reactivation by oximes impossible. This aging process is considered crucial for the development of OPIDN. oup.comtandfonline.comubitweb.denih.gov

The following table presents in vitro NTE inhibition data for this compound and leptophos at a concentration of 0.1 mM after 30 minutes incubation without metabolic activation:

| Compound | Total NTE Inhibition (%) | Unaged NTE (%) | Aged NTE (%) |

| This compound | 99 | 74 | 25 |

| Leptophos | 37 | - | 12 |

Note: Leptophos data is without metabolic activation, which is required for it to be a potent NTE inhibitor. The unaged percentage for Leptophos was not explicitly stated in the source in this context. oup.comoup.com

Role of NTE Inhibition in Organophosphate-Induced Delayed Neurotoxicity (OPIDN)

Inhibition of NTE is widely accepted as the initiating biochemical event leading to organophosphate-induced delayed neurotoxicity (OPIDN). nih.govtandfonline.comubitweb.denih.govumich.eduresearchgate.netmsdvetmanual.comwho.int OPIDN is a distinct neurological syndrome characterized by ataxia and paralysis that typically develops 1-3 weeks after exposure to a sufficient dose of a neuropathic organophosphate. msdvetmanual.com

Leptophos is known to cause delayed neurotoxicity, and its oxon metabolite, this compound, plays a critical role in this process due to its potent NTE inhibitory activity and its ability to induce aging of the inhibited enzyme. nih.govoup.comubitweb.deresearchgate.netmsdvetmanual.com The capability of inhibited NTE to undergo the aging process is a key factor distinguishing inhibitors with high potential to cause OPIDN from those with low or negligible potential. oup.comtandfonline.comubitweb.denih.gov While NTE inhibition is a necessary precursor for OPIDN, the precise mechanisms linking NTE inhibition and aging to the subsequent axonal degeneration and neurological deficits are still under investigation. ubitweb.de It is generally understood that a significant level of NTE inhibition, often cited as at least 70-80% in the brain and spinal cord, is required for the development of OPIDN. tandfonline.comubitweb.dewho.int

Aging Potential of this compound-Inhibited NTE

The inhibition of NTE by organophosphorus compounds like this compound involves phosphorylation of a serine residue at the enzyme's active site. Following this initial inhibition, a process known as "aging" can occur. Aging involves the loss of an alkyl or aryl group from the phosphoryl moiety bound to the enzyme, resulting in a negatively charged, modified enzyme that is resistant to reactivation by oxime reactivators. The capability of inhibited NTE to undergo aging is a critical factor distinguishing organophosphate inhibitors with high potential to cause OPIDN from those with low or negligible potential. researchgate.nettandfonline.comwho.int

Studies have demonstrated that this compound has significant aging potential with NTE. In one study using hen brain homogenates, administration of 0.1 mM this compound without metabolic activation resulted in 99% total NTE inhibition, with derived values of 25% aged and 74% unaged NTE. oup.comoup.com Another study utilizing a different protocol also showed significant amounts of aged-inhibited enzyme, with over 50% unaged NTE and 97% total NTE inhibition without metabolic activation. oup.comoup.com The degree of aging observed with this compound (25%) was higher compared to its parent compound, leptophos (12%), when leptophos was tested with metabolic activation. oup.comoup.com

The rapid aging of NTE after inhibition by certain organophosphorus esters, including this compound, has been documented. oup.comoup.comnih.gov This aging process renders the inhibited NTE irreversibly modified, contributing to the persistent neurological effects associated with OPIDN.

Comparative NTE Inhibition Across Species (e.g., Hens, Snails)

The sensitivity of NTE to inhibition by organophosphorus compounds can vary across different species. Hens are widely recognized as a sensitive animal model for studying OPIDN due to their susceptibility to this syndrome and the characteristics of their NTE. nih.govresearchgate.net

Research comparing the sensitivity of esterases to inhibition by organophosphorus protoxicants, including leptophos, across different species has been conducted. Studies involving human neuroblastoma cells and brain homogenates from hens, cattle, and rodents indicated species-specific differences in susceptibility to esterase inhibition. nih.govresearchgate.net While human neuroblastoma cells and hen brain homogenates showed relative similarity in sensitivity to esterase inhibition, hen homogenates were found to be more sensitive to NTE inhibition induced by certain compounds, such as phenyl saligenin phosphate (B84403), compared to homogenates from less susceptible species like mice, rats, and cattle. nih.govresearchgate.net

Specifically concerning leptophos, studies using bromine activation showed greater inhibition of NTE compared to rat liver microsome activation in various species. nih.govresearchgate.net

While hens are a primary model for NTE inhibition studies related to OPIDN, information directly comparing this compound's NTE inhibition specifically in snails alongside hens in detailed research is less readily available in the provided search results. However, general studies on the toxicity of pesticides to various invertebrates, including snails, exist, and some may touch upon enzyme inhibition, but a direct comparative analysis of NTE inhibition by this compound across hens and snails with detailed data was not prominently featured in the search results. usda.govceebluenterprises.com

Other Enzyme Interactions (e.g., Butyrylcholinesterase, Carboxylesterases, Isocarboxazid Amidase)

Leptophos is a weak anticholinesterase agent, but its oxon metabolite, this compound, is a relatively potent inhibitor of cholinesterases. epa.govinchem.org Studies have evaluated the potency of this compound in inhibiting human erythrocyte AChE and plasma BChE. hhs.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov this compound inhibits both AChE and BChE. mdpi.comnih.govmdpi.comnih.gov The reactivation efficacy of various oxime reactivators has been tested against human AChE and BChE inhibited by this compound. hhs.govmdpi.comresearchgate.netnih.govmdpi.comnih.gov While some oximes demonstrated good reactivation potential for leptophos-oxon inhibited AChE, the reactivation efficacy was generally lower for leptophos-oxon inhibited BChE. mdpi.comnih.gov This difference may be attributed to structural differences between the enzymes, such as the absence of a reactivator aromatic binding pocket in BChE that is present in AChE. mdpi.com

Carboxylesterases (CaEs) are another group of enzymes that interact with organophosphorus compounds. CaEs can play a role in the detoxification of organophosphate oxon metabolites by binding them stoichiometrically to their active sites, thus limiting the amount of oxon available to inhibit target enzymes like AChE. researchgate.netnih.gov This interaction effectively inactivates both the enzyme and the toxic metabolite. researchgate.net The mechanism involves the irreversible attachment of the oxon molecule to the active site of the carboxylesterase. researchgate.net Studies have shown that organophosphate oxons, including compounds structurally related to this compound, display high affinity for the active sites of esterases like carboxylesterases. researchgate.net

Isocarboxazid amidase (ISOCase), a type of carboxylesterase found in the liver, has also been shown to be inhibited by leptophos. Studies in rats demonstrated that leptophos inhibited rat liver ISOCase activity. nih.gov Inhibition of ISOCase was observed at doses of leptophos that did not affect brain cholinesterase activity. nih.gov Repeated administration of leptophos led to increased inhibition of ISOCase activity. nih.gov Pretreatment with carboxylesterase inhibitors potentiated the inhibition of brain cholinesterase by leptophos, suggesting a role for ISOCase in leptophos detoxification. nih.gov

The interaction of this compound with these various enzymes highlights its complex biochemical toxicology, involving not only the well-established inhibition and aging of NTE leading to delayed neuropathy but also the inhibition of cholinesterases responsible for acute cholinergic toxicity and interaction with carboxylesterases potentially involved in detoxification.

Neurotoxicity and Neuropathology Induced by Leptophos Oxon

Manifestation of Delayed Neurotoxicity Syndrome

Exposure to leptophos (B1674750), and subsequently the formation of leptophos oxon, can result in Organophosphate-Induced Delayed Neurotoxicity (OPIDN). This syndrome is distinct from acute cholinergic toxicity and is characterized by a delay between exposure and the onset of clinical signs epa.govannualreviews.org. The latent period typically ranges from 6 to 14 days after exposure to a single dose epa.govannualreviews.org.

Clinical Signs and Progression (e.g., Ataxia, Paralysis)

The clinical manifestation of this compound-induced delayed neurotoxicity involves a progression of neurological deficits. Initial signs often include peripheral weakness and ataxia epa.govannualreviews.org. Ataxia, characterized by incoordination and unsteadiness, can progress over time tohoku.ac.jp. In more severe cases, this can lead to paralysis and may ultimately result in death epa.govannualreviews.org. The paralysis can be severe, and while partial recovery has been observed in some instances, complete recovery may require several months epa.govjodrugs.com. In humans, symptoms can present as a distal sensory-motor polyneuropathy, beginning with sensations like burning or tingling, followed by weakness that spreads proximally from the legs to the hands and thighs. Severe cases in humans can result in spasticity or flaccidity jodrugs.com.

Species Susceptibility and Specificity (e.g., Chickens, Mice, Cats)

Species exhibit varying degrees of susceptibility to the delayed neurotoxic effects of this compound. The adult chicken is a widely used and sensitive animal model for studying OPIDN, and leptophos is known to reliably induce the syndrome in this species epa.govannualreviews.orgtohoku.ac.jpjodrugs.comnih.govnih.govecetoc.orgobolibrary.org. Cats are also considered sensitive, similar to chickens and humans, although published data specifically on leptophos neurotoxicity in cats is limited epa.govannualreviews.orgecetoc.org. Humans exposed to leptophos have developed delayed neurotoxicity and peripheral neuropathy epa.govannualreviews.orgjodrugs.com. In contrast, species such as rats and mice are generally resistant to the neurotoxic effects of organophosphates like leptophos epa.govannualreviews.org. Studies in dogs have also indicated resistance to neurotoxic effects at certain dietary levels epa.gov. Mallard ducklings have also been shown to be susceptible to leptophos-induced delayed neurotoxicity epa.govjodrugs.com.

Table 1: Species Susceptibility to Leptophos-Induced Delayed Neurotoxicity

| Species | Susceptibility | Notes |

| Chicken | High | Standard model for OPIDN studies. epa.govannualreviews.orgecetoc.org |

| Human | Susceptible | Cases of delayed neurotoxicity and peripheral neuropathy reported. epa.govannualreviews.orgjodrugs.com |

| Cat | Susceptible | Considered similar to chickens and humans, but data is limited. epa.govannualreviews.orgecetoc.org |

| Mallard Duckling | Susceptible | Developed ataxia in studies. epa.govjodrugs.com |

| Rat | Resistant | Generally insensitive to neurotoxic effects. epa.govannualreviews.org |

| Mouse | Resistant | Generally insensitive to neurotoxic effects. epa.govannualreviews.org |

| Dog | Resistant | Showed no neurotoxic effects at tested dietary levels. epa.gov |

Histopathological and Neuropathological Alterations

Delayed neurotoxicity induced by this compound is associated with characteristic histopathological changes in the nervous system. These alterations primarily involve the degeneration of axons and subsequent degeneration of the myelin sheath, a pattern often described as Wallerian-type degeneration annualreviews.orgnih.gov.

Spinal Cord Degeneration (e.g., Posterior and Lateral Column Involvement)

Degenerative changes are observed in the spinal cord following exposure to neurotoxic doses of leptophos. Studies in chickens have shown spinal cord degeneration similar to that caused by tri-o-cresyl phosphate (B84403) (TOCP), another organophosphate known to induce OPIDN nih.gov. Ataxia observed in affected birds is likely attributable to the involvement of the posterior and lateral columns of the spinal cord nih.gov. Histological examination has revealed degeneration of both myelin and axons within the spinal cord epa.gov.

Peripheral Nerve Involvement (e.g., Sciatic Nerve)

Peripheral nerves are also significantly affected in this compound-induced delayed neurotoxicity. Damage to peripheral nerves is a key feature of the syndrome annualreviews.orgjodrugs.comnih.gov. The sciatic nerve and its major branches are particularly vulnerable, and studies in chickens have documented degeneration in these nerves epa.govnih.govobolibrary.org. Marked degeneration of axons and myelin in the sciatic nerve has been consistently observed in paralyzed birds epa.gov. Peripheral nerve damage may represent the earliest neuropathological change, especially at lower exposure levels in humans nih.gov. Furthermore, leptophos has been shown to accumulate in the sciatic nerve, which may contribute to the observed neuropathy nih.govobolibrary.orgnih.gov.

Correlation between Biochemical Inhibition and Neuropathological Outcome

The neurotoxicity of this compound is closely linked to its ability to inhibit specific enzymes, most notably Neuropathy Target Esterase (NTE), also known as neurotoxic esterase inchem.orgtohoku.ac.jpresearchgate.netnih.govdntb.gov.uanih.govtandfonline.com. While leptophos is a weak inhibitor, its oxon metabolite is a potent one, responsible for the observed enzyme inhibition in vivo epa.govinchem.org. Inhibition of NTE is considered a critical initiating event in the development of OPIDN tohoku.ac.jpresearchgate.netnih.govnih.govtandfonline.com. Studies have demonstrated a strong correlation between the capacity of an organophosphorus compound to induce axonopathy and its ability to inhibit brain NTE in hens researchgate.net. A significant level of NTE inhibition, often cited as 70-80% or more, is generally required for the manifestation of delayed neurotoxicity tandfonline.comsfu.ca. This compound is utilized as a selective inhibitor in assays designed to measure NTE activity researchgate.net. Research in hens has shown that peak inhibition of NTE activity in various regions of the central nervous system occurs within hours following leptophos administration tohoku.ac.jp. The severity of delayed neuropathy observed clinically in hens treated with leptophos has been shown to correlate with the levels of NTE inhibition tohoku.ac.jp. The neurotoxic potential of an NTE inhibitor is not solely dependent on inhibition but also on the subsequent "aging" of the inhibited enzyme nih.govtandfonline.com.

Table 2: NTE Inhibition and Delayed Neurotoxicity in Hens (Example Data)

| Organophosphorus Compound | Peak NTE Inhibition (Brain) | Onset of Neuropathic Signs | Mean Clinical Score (Day 20) |

| Leptophos | 68-82% tohoku.ac.jp | Day 10 tohoku.ac.jp | 4.75 tohoku.ac.jp |

| TOCP | 32-80% tohoku.ac.jp | Day 8 tohoku.ac.jp | 2.75 (Day 16) tohoku.ac.jp |

| Dipterex | 5-45% tohoku.ac.jp | No signs tohoku.ac.jp | 0 tohoku.ac.jp |

Note: Data extracted and simplified from source tohoku.ac.jp. Peak inhibition time points vary by tissue region.

Biotransformation, Absorption, and Excretion

Absorption and Distribution

Leptophos (B1674750), the parent compound, is rapidly absorbed following oral administration in animals, leading to its subsequent distribution throughout the body. nih.govchem960.com While studies often focus on the parent compound's initial absorption and distribution, the formation and presence of Leptophos oxon in tissues are critical aspects of its biological activity and persistence.

Systemic Distribution to Tissues (e.g., Liver, Brain, Adipose Tissue)

Following absorption of Leptophos, small quantities of the compound and its metabolites, including this compound, are noted in various tissues. nih.gov Elimination from the body is generally rapid, primarily occurring via urinary excretion. nih.govchem960.com However, some tissues can retain residues. Adipose tissue has been observed to maintain traces of Leptophos for extended periods following acute dosing. nih.govchem960.com The liver also shows detectable, albeit low, concentrations of radioactivity after Leptophos administration, indicating its role in metabolism. nih.gov Studies in hens have shown that the distribution of Leptophos from blood to tissue occurs rapidly, although redistribution back into the blood from tissues appears limited. wikipedia.org this compound is known to inhibit esterases in the brain, highlighting its potential distribution to neurological tissues, although specific distribution data for the oxon itself in brain tissue are less detailed than for the parent compound. nih.gov

Transplacental and Egg Transfer

Transfer of Leptophos and its metabolites, potentially including this compound, across biological barriers has been investigated. In studies with pregnant rats, Leptophos concentrations were observed in the liver and brain of embryos. wikipedia.org These embryonic concentrations correlated with the levels found in the pregnant rats' blood and placenta, indicating transplacental transfer of the compound or its metabolites. wikipedia.org In laying hens, a significant portion of absorbed Leptophos has been shown to concentrate in eggs. wikipedia.orgnih.gov Radioactivity was detected in both the albumen and yolk, demonstrating the transfer of Leptophos-derived compounds into eggs. wikipedia.org

Metabolic Pathways (Beyond Oxon Formation)

The metabolism of Leptophos involves both oxidative and hydrolytic processes, leading to the formation of various metabolites, including the activation step to this compound. nih.gov Further metabolism of this compound and other Leptophos metabolites occurs through several pathways. The products obtained from the metabolism of Leptophos in mammals are largely hydrolytic and oxidative in nature. chem960.com

Hydrolytic Cleavage Products (e.g., Phosphonic Acid, Phenols)

Hydrolytic cleavage is a significant metabolic pathway for Leptophos and its oxon. The main metabolic pathway of Leptophos in rats is enzymatic hydrolysis. wikipedia.org Key hydrolytic products of Leptophos include phosphonic acid and 4-bromo-2,5-dichlorophenol, also referred to as leptophos phenol (B47542). wikipedia.org Other identified hydrolytic metabolites include O-methyl phenyl phosphonate, O-methyl phenyl phosphonothioic acid, and phenyl phosphonic acid. nih.govchem960.comwikipedia.org this compound itself can undergo degradation, leading to the formation of phenyl phosphonic acid. The phenol derivative, 4-bromo-2,5-dichlorophenol, is also a known degradation product of Leptophos.

Dehalogenation and Isomerization Products

Beyond hydrolysis and oxidation to the oxon, Leptophos can undergo other transformations. Desbromo-leptophos is a photoalteration product of Leptophos. chem960.com Studies on the photolysis of this compound have identified desbromo-leptophos oxon as a principal product, indicating that the oxon can also undergo dehalogenation. chem960.com Isomerization, such as the formation of the S-methyl isomeride, has been observed as a product of thermal decomposition of Leptophos, although its relevance as a biological metabolite is less clear and might be linked to impurities in technical formulations. wikipedia.org

Excretion Routes and Kinetics

The elimination of leptophos and its metabolites, including this compound, from the body primarily occurs via urinary and fecal routes. Rapid excretion is a general characteristic observed in studies involving the parent compound. inchem.org The kinetics of elimination can vary depending on the species, the label position of radioisotopes used in studies (e.g., phenyl vs. phenoxy labeling), and potentially the dose administered. inchem.orgepa.gov

Urinary and Fecal Elimination Patterns

Studies in rats administered oral doses of phenyl ring-labeled (¹⁴C)-leptophos showed that elimination was virtually complete within 96 hours, with the majority of the radioactivity detected in urine (80-88%) and a lesser amount in feces (11-12%). inchem.orgepa.gov Within the first 24 hours, a significant portion of the recovered radioactivity (75-81%) was found in the urine. inchem.orgepa.gov

However, studies using phenoxy-labeled leptophos in rats demonstrated considerable variability in excretion patterns, with urinary excretion ranging from 8% to 85% and fecal excretion from 8% to 84% of the recovered dose within 96 hours. inchem.org This variability suggests potential influences of the labeled moiety or other biological factors on the excretion balance between urine and feces. While leptophos itself has been identified in feces, it has generally not been found in urine, indicating its extensive metabolism prior to renal excretion. inchem.orgepa.gov this compound has been detected in small quantities (1-2%) in the feces of mice after oral administration of leptophos. inchem.org

The following table summarizes typical urinary and fecal elimination patterns observed in rats after oral administration of phenyl-labeled leptophos:

| Time Point | Route | Percentage of Recovered Radioactivity |

| 24 hours | Urine | 75-81% |

| 96 hours | Urine | 80-88% of dose |

| 96 hours | Feces | 11-12% of dose |

In mice, rapid elimination of radioactivity was also observed following oral administration of ¹⁴C-leptophos, predominantly in the urine (90-96% of recovered dose), with minor amounts in feces. inchem.org Differences in elimination rates were noted between phenyl-labeled and phenoxy-labeled leptophos, with the phenyl label showing a notably slower elimination rate and radioactivity detected in urine up to 6 days after treatment. inchem.orgepa.gov

Ecotoxicology and Environmental Fate

Persistence and Environmental Stability

Leptophos (B1674750) oxon exhibits a degree of persistence in the environment. While leptophos itself is considered a relatively persistent pesticide, analogous studies with leptophos oxon standards have shown it to be slightly less stable to photolysis than leptophos, yielding comparable alteration products. epa.gov One of the principal products of this compound photolysis is desbromo-leptophos oxon. epa.gov

Bioaccumulation Potential in Aquatic and Terrestrial Food Chains

Leptophos has been shown to bioaccumulate in biological tissue, posing a potential hazard through the food chain. epa.gov Artificial environmental studies using model systems suggest that leptophos may bioaccumulate in the food chain. inchem.org In a terrestrial-aquatic model ecosystem, leptophos was found to be highly persistent in the aquatic food chain compared to other organophosphorus insecticides. epa.gov

Ecological Magnification in Model Ecosystems

Studies using model terrestrial-aquatic ecosystems have evaluated the environmental behavior of pesticides, including the concept of "ecological magnification" (EM). jircas.go.jp Ecological magnification is defined as the ratio of the concentration of a parent compound in an organism to its concentration in water (ppm in organism / ppm in water). jircas.go.jp

In studies utilizing a terrestrial-aquatic model ecosystem, the biological magnification of leptophos was significant. epa.gov Specifically, the biological magnification of leptophos was reported as 1,443 in mosquito fish (Gambusia affinis) and over 48,000 in water snails (Physa). epa.gov Another study with bluegills demonstrated that upon continuous exposure to water containing leptophos, residues of leptophos and its metabolites build up in the fish. epa.gov While these figures directly relate to the parent compound, they highlight the potential for compounds like leptophos and its persistent metabolites, such as this compound, to be magnified within aquatic food chains. epa.govnih.gov

Impact on Non-Target Organisms (e.g., Fish, Snails, Wildlife)

Pesticides, including organophosphates like leptophos and its oxon, can be highly toxic to non-target organisms in aquatic and terrestrial environments. nih.gov The oxon form of organophosphates is often the active component responsible for acetylcholinesterase inhibition, a mode of action that can affect various organisms. researchgate.net

Aquatic organisms such as snails and fish are particularly susceptible to the effects of pesticides. nih.gov Studies in a terrestrial-aquatic model ecosystem showed significant biological magnification of leptophos in mosquito fish and water snails, indicating their exposure and accumulation of the compound. epa.gov The high levels observed in these organisms suggest a potential for adverse impacts.

While specific detailed research findings on the direct impact of this compound on various non-target wildlife species were not extensively detailed in the provided search results, the known toxicity of organophosphates as acetylcholinesterase inhibitors and the demonstrated bioaccumulation and magnification of the parent compound, leptophos, in aquatic organisms suggest a potential ecological risk to a range of non-target species that may be exposed to this compound in contaminated environments or through their diet. epa.govontosight.ainih.govresearchgate.netwho.int

Pesticides can cause severe biochemical and histological changes, as well as neurological dysfunction in freshwater organisms. nih.gov The bioaccumulation of pesticides in fish organs is used as a measure of the health of aquatic organisms. eaht.org

Here is a summary of bioaccumulation data for Leptophos in a model ecosystem, which can serve as an indicator of the potential for its oxon metabolite to also accumulate:

| Organism | Biological Magnification Factor (Leptophos) | Source |

| Mosquito fish | 1,443 | epa.gov |

| Water snails | > 48,000 | epa.gov |

This table illustrates the significant accumulation of the parent compound, Leptophos, in aquatic organisms within a model ecosystem. epa.gov

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (e.g., Gas Chromatography, HPLC)

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of leptophos (B1674750) oxon in complex matrices. GC is suitable for volatile and semi-volatile compounds like leptophos oxon, often coupled with selective detectors. HPLC is utilized for less volatile or thermally labile compounds. This compound has been determined using gas chromatography dv-expert.orgepa.gov. One method describes the determination of leptophos and its oxygen analog (this compound) in vegetable tissue using gas-liquid chromatography (GLC) oup.com. This compound was eluted from a silica (B1680970) gel column in a second fraction and subsequently determined oup.com. HPLC is also indicated as a suitable instrument technique for the analysis of this compound dv-expert.org. Multi-residue methods for pesticide analysis in fruits and vegetables often employ both LC-MS/MS and GC-MS/MS eurl-pesticides.eu.

Spectrometric Detection (e.g., Flame Photometric Detector, Mass Spectrometry, NMR)

Spectrometric detectors enhance the selectivity and sensitivity of chromatographic methods. The Flame Photometric Detector (FPD) is commonly used for phosphorus-containing pesticides like leptophos and its oxon, as it is selective for phosphorus and sulfur emissions epa.govresearchgate.net. A gas chromatograph equipped with a flame photometric detector (526 nm filter) has been used for the determination of leptophos and its phenolic metabolite, while this compound was determined using thin layer chromatography and enzyme inhibition detection in one study oup.com. Mass Spectrometry (MS), particularly when coupled with GC or LC (GC-MS, LC-MS), provides high sensitivity and specificity through the detection of characteristic mass fragments cardiff.ac.uk. GC-MS is a good tool for analyzing volatile and easily vaporized compounds, offering high sensitivity, accuracy, and good anti-interference effects mdpi.com. LC-MS/MS and GC-MS/MS are frequently used for multi-residue pesticide analysis, enhancing analytical quality and performance eurl-pesticides.eu. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about this compound, though it may be less commonly used for routine trace analysis compared to GC/LC-MS.

Enzyme Inhibition Assays

Enzyme inhibition assays exploit the ability of organophosphorus compounds like this compound to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) obolibrary.orgnih.govinchem.org. These assays can serve as a screening method for the presence of anticholinesterase compounds. This compound is a relatively potent inhibitor of cholinesterase inchem.org. Enzyme inhibition detection has been used in conjunction with thin layer chromatography for the determination of this compound oup.com. Studies have evaluated the potency of different oximes to reactivate human erythrocyte AChE and plasma BChE inhibited by racemic this compound in vitro nih.gov.

Sample Preparation and Extraction Methods

Effective sample preparation is crucial for isolating this compound from complex matrices and removing interfering substances prior to analysis. Common techniques include solvent extraction and solid-phase extraction (SPE) mdpi.comresearchgate.net. Vegetable samples have been prepared by rinsing, maceration, and blending with acetonitrile (B52724) followed by partitioning with hexane (B92381) cdnsciencepub.com. Supercritical fluid extraction (SFE) using supercritical carbon dioxide has also been explored as an extraction method for pesticides in agricultural products, offering advantages in terms of extraction efficiency and reduced organic solvent usage shimadzu.com. The QuEChERS method, which involves extraction with acetonitrile and a salting-out step, followed by a cleanup step, is a widely used and effective sample preparation technique for pesticide residues in food and agricultural products shimadzu.comeurl-pesticides.eu. Liquid-liquid extraction (LLE) is another common preconcentration/matrix isolation technique researchgate.net. Solid-phase microextraction (SPME) has also been developed for the GC analysis of organophosphorus pesticides in water samples sci-hub.se.

Comparative Toxicological and Mechanistic Studies

Comparison with Other Organophosphate Oxons (e.g., Paraoxon, Chlorpyrifos (B1668852) Oxon, EPN-oxon)

Organophosphate oxons, including leptophos (B1674750) oxon, are the activated metabolites of their respective phosphorothioate (B77711) or phosphonothioate parent compounds and are primarily responsible for the acute cholinergic toxicity through the inhibition of acetylcholinesterase (AChE). researchgate.net Comparative studies highlight differences in the potency and specific enzyme targets among these oxons.

Leptophos oxon has been shown to be a potent inhibitor of both cholinesterases and neuropathy target esterase (NTE). inchem.org Research comparing this compound to its parent compound, leptophos, indicates that this compound is significantly more effective as a neurotoxic agent. researchgate.net Specifically, studies in white leghorn pullets demonstrated that this compound was approximately two times more effective than leptophos in inducing neurotoxic effects. researchgate.net

Comparing the inhibitory potency of various oxons on cholinesterases reveals differences. For instance, chlorpyrifos oxon is a potent inhibitor of AChE and butyrylcholinesterase (BChE), with significantly larger bimolecular rate constants (ki) for inhibition of BChE compared to AChE across various species. researchgate.net Paraoxon is also a potent cholinesterase inhibitor, known to be around 70% as potent as the nerve agent sarin (B92409) in inhibiting acetylcholinesterase. wikipedia.org Studies have compared the sensitivity of brain cholinesterase to chlorpyrifos-oxon, paraoxon, and methyl paraoxon, showing differential sensitivities. researchgate.net

In terms of NTE inhibition, this compound has been demonstrated to inhibit the mipafox-sensitive esterase in hen brain, which is linked to delayed neurotoxicity. inchem.orgnih.gov This is a key characteristic shared with other OPs known to induce OPIDN, such as EPN-oxon and the active metabolites of TOCP. lilab-ecust.cntandfonline.com Studies comparing the NTE inhibition properties of a series of phenylphosphonates, including this compound analogs, have been conducted. nih.gov

While direct quantitative comparisons of the in vitro inhibitory potency (e.g., IC50 or ki values) of this compound against a standardized set of enzymes across multiple species alongside paraoxon, chlorpyrifos oxon, and EPN-oxon are not extensively detailed in the provided snippets, the literature confirms that all these oxons are potent anticholinesterase agents and some, including this compound and EPN-oxon, are also potent NTE inhibitors. oup.cominchem.orgoup.comresearchgate.netnih.govlilab-ecust.cntandfonline.comnih.govnih.govuni.luuni.luuni.lunih.govnih.govmcw.educiteab.comnih.govnih.govmsstate.eduoup.comelateridae.com

The toxicity of oxon derivatives is generally significantly higher than their parent compounds. For example, chlorpyrifos oxon is reported to be about 3000 times more potent against the nervous system than chlorpyrifos itself. nih.gov Similarly, studies in amphibians showed that the oxon derivatives of chlorpyrifos, malathion, and diazinon (B1670403) were 10 to 100 times more toxic than their respective parental forms. elateridae.com

Structure-Activity Relationship Analysis

Structure-activity relationship (SAR) analysis for organophosphate oxons aims to understand how variations in their chemical structure influence their biological activity, particularly enzyme inhibition and neurotoxicity.

Influence of Chirality on Enzyme Inhibition and Neurotoxicity

Chirality, the property of a molecule having a non-superimposable mirror image, can significantly influence the interaction of organophosphates and their oxon metabolites with target enzymes like AChE, BChE, and NTE. Different stereoisomers (enantiomers) of chiral organophosphates can exhibit differential potency and selectivity towards these enzymes.

While specific detailed information on the influence of chirality of this compound itself on enzyme inhibition and neurotoxicity is limited in the provided snippets, related research on other chiral organophosphates and their oxons provides insights into this phenomenon. For instance, studies on the enantiomers of leptophos's parent compound have shown differences in their inhibitory activity towards horse serum BChE and housefly head AChE. nih.gov The IC50 of (+)-leptophos for horse serum BChE was four times lower than that of (-)-leptophos and (±)-leptophos, while the IC50 of (-)-leptophos for housefly head AChE was approximately two times higher than that of (+)-leptophos and (±)-leptophos. nih.gov

Research on EPN and EPN-oxon, which are also chiral phosphonates like leptophos and this compound, has explicitly investigated the influence of chirality on delayed neuropathic potential and the inhibition and aging of NTE. lilab-ecust.cn These studies demonstrate that the stereochemistry at the phosphorus center can critically determine the interaction with neurotoxic targets and the subsequent toxicological outcome.

The provided text mentions that most experiments involving optical isomers of methamidophos (B33315) were performed in vitro due to limited material, highlighting the importance of studying individual enantiomers to understand their specific toxicological profiles. oup.com The differential activity of enantiomers underscores the need to consider the stereochemical composition of chiral organophosphates and their oxons when assessing their toxicological potential.

Impact of Structural Alterations on Neurotoxic Potential

Structural alterations within the organophosphate oxon molecule can significantly impact its neurotoxic potential by affecting its ability to interact with and inhibit target enzymes, its metabolic fate, and its pharmacokinetic properties.

This compound itself is a metabolic product of leptophos, formed by oxidative desulfuration. This conversion from the thiono (P=S) form to the oxon (P=O) form is a critical bioactivation step that dramatically increases the inhibitory potency towards cholinesterases. researchgate.net

Comparisons of this compound with its desbromo derivative, desbromo-leptophos oxon, have shown differences in NTE inhibition potency. researchgate.net Desbromo-leptophos oxon was found to be less potent in vitro inhibitors of NTE compared to this compound and ethoxythis compound. researchgate.net This suggests that the presence of the bromine atom on the phenyl ring contributes to the inhibitory effectiveness of this compound.

Studies examining a series of phenylphosphonates, including this compound analogs, have explored the relationship between structural features and NTE inhibition properties. nih.gov These investigations help to identify structural determinants of enzyme interaction and neurotoxic potential within this class of compounds.

The provided information also notes that analogous studies with this compound standard showed it was slightly less stable to photolysis than leptophos, yielding comparable alteration products, one of the principal ones being desbromo-leptophos oxon. epa.gov This highlights that environmental or metabolic transformations can alter the structure of the oxon, potentially modifying its toxicity.

Differential Susceptibility across Biological Models (e.g., In Vitro vs. In Vivo, Human vs. Animal Microsomes)

The toxicological effects and metabolic fate of organophosphate oxons like this compound can vary significantly depending on the biological model used, including differences between in vitro and in vivo systems, and across different species.

In vitro studies using enzyme preparations or cell cultures are valuable for investigating direct enzyme inhibition and mechanistic aspects without the complexities of absorption, distribution, metabolism, and excretion that occur in vivo. For example, in vitro NTE inhibition assays using chick embryo brain homogenate have been employed to study the effects of this compound. oup.com These in vitro studies can demonstrate the direct inhibitory potency of the oxon metabolite. oup.comoup.com

However, in vivo studies in animal models are essential for understanding the integrated toxicological response, including the role of metabolism, distribution to target tissues, and the development of clinical signs of toxicity. Studies in chickens have been crucial for evaluating the delayed neurotoxic potential of leptophos and this compound, as chickens are a sensitive animal model for OPIDN. researchgate.netepa.govobolibrary.org These in vivo studies have confirmed that this compound can elicit the delayed neurotoxicity syndrome. epa.gov

Differential susceptibility across species is a critical consideration. While organophosphate oxons generally inhibit cholinesterases across a wide range of species, there can be variations in enzyme sensitivity and metabolic detoxification pathways. For instance, studies have investigated interspecies differences in organophosphate anticholinesterase inhibition potency and reactivation using novel oximes in various animal species frequently used in toxicity studies. msstate.edu

Regarding metabolism, the oxidative desulfuration of the parent phosphorothioate to the active oxon metabolite occurs via cytochrome P450 (CYP) enzymes, while detoxification often involves esterases like carboxylesterases, butyrylcholinesterase (BChE), and paraoxonase (PON). researchgate.netnih.govoup.com The levels and activity of these enzymes can vary significantly between species and even within a species depending on factors like age and genetic polymorphisms. nih.govoup.com

Studies comparing metabolism in different species, such as rats and mice, have shown that the metabolism of leptophos was qualitatively similar, with the oxon being one of the metabolites observed, albeit in small quantities in feces of mice. inchem.orgepa.gov

The provided search results include information on the PubChem CIDs for the mentioned compounds.

Research Gaps and Future Directions

Elucidation of Minor Metabolic Pathways and Unidentified Metabolites

The metabolism of organophosphorus compounds like leptophos (B1674750) involves bioactivation to the oxon form, primarily catalyzed by cytochrome P450 enzymes. mdpi.comresearchgate.net This oxon metabolite is generally considered the principal toxic species responsible for cholinesterase inhibition. tandfonline.com However, studies indicate that Leptophos oxon itself undergoes further metabolism and is not the sole or most abundant metabolite formed from the parent compound, necessitating further exploration of other metabolites. mdpi.com

Research using human liver microsomes has shown that this compound is observed as a metabolite of leptophos, but it constitutes only a small percentage (18%) of the parent organophosphate after 24 hours of incubation, suggesting the existence of other significant metabolic pathways. mdpi.com Early studies in rats and mice administered radiolabeled leptophos also detected several components in urine, with suggested structures including O-methyl phenyl phosphonate, O-methyl phenyl phosphonothioic acid, leptophos phenol (B47542), and phenyl phosphonic acid. inchem.org Notably, the major urinary metabolite differed between rats (O-methyl phenyl phosphonate) and mice (O-methyl phenyl phosphonothioic acid), potentially indicating species-specific metabolic differences. inchem.org Small quantities of unknown materials were also found in urine that co-chromatographed with standards of O-(4-bromo-2,5-dichlorophenyl) phenyl-phosphonic acid. inchem.org

Despite these findings, a complete characterization of all tissue metabolites was not attempted in some early studies. inchem.org Future research should focus on employing advanced analytical techniques, such as untargeted LC-MS/MS analysis and 2D-NMR experiments, to identify the full spectrum of metabolites formed from this compound in various biological matrices and across different species. mdpi.com Elucidating these minor metabolic pathways and identifying previously unidentified metabolites is essential for a complete understanding of the biotransformation and persistence of this compound.

Comprehensive Understanding of Species-Specific Metabolic and Toxicological Responses

Significant differences in metabolic rates and toxicological responses to organophosphorus compounds have been observed across species. jst.go.jp While this compound is known to inhibit cholinesterases, the precise mechanisms and the extent of this inhibition can vary depending on the species and the specific enzymes involved. inchem.orgwikipedia.orgobolibrary.org For instance, this compound has been shown to inhibit the mipafox-sensitive esterase in hen brain, which is associated with delayed neurotoxicity. inchem.orgoup.comresearchgate.net The inhibitory potency of this compound against brain and red blood cell cholinesterase has been quantified with different bimolecular rate constants. inchem.org

Differences in the activity of metabolic enzymes, such as cytochrome P450s, esterases, and paraoxonases, contribute to species-specific variations in the bioactivation and detoxification of organophosphates. mdpi.comresearchgate.netjst.go.jp Research indicates that the higher toxicity of some pesticides in birds compared to mammals may be linked to lower activity of avian metabolic enzymes. jst.go.jp While studies have explored the metabolism of related organophosphates like chlorpyrifos (B1668852) in human liver microsomes and the influence of genetic variations in CYPs, a comprehensive understanding of how these factors specifically impact this compound metabolism and toxicity across a wide range of non-target species is still needed. mdpi.comresearchgate.netresearchgate.net Further research is required to fully characterize the enzymatic pathways involved in this compound metabolism in different species and to correlate these metabolic profiles with observed toxicological outcomes.

Long-Term Effects and Chronic Exposure Implications for Non-Target Species

While acute toxicity of organophosphates, including the effects mediated by oxon metabolites like this compound, is well-documented, the long-term effects of chronic, low-level exposure on non-target species remain a critical area for research. oup.comjodrugs.comecetoc.org Although Leptophos was discontinued (B1498344) for most uses in the USA in 1975, it was still sold in some regions in the early 1980s, and its persistence in the environment is a concern. wikipedia.orggeoscienceworld.org Organophosphates can persist in the environment for long periods, particularly when sorbed to soil particles. geoscienceworld.org

Chronic exposure to organophosphates can lead to cumulative depression of cholinesterase levels. jodrugs.com Leptophos has been associated with delayed peripheral neuropathy in chronically exposed workers and in chickens. jodrugs.comjst.go.jp While the precise mechanism of organophosphate-induced delayed neurotoxicity (OPIDN) is not fully clear, inhibition of neurotoxic esterase (NTE) is thought to be involved. oup.comjst.go.jp this compound has been shown to inhibit NTE. inchem.orgoup.comresearchgate.net

However, the long-term implications of sub-acute or chronic exposure to this compound on the nervous system and other organ systems in various non-target species require further investigation. tandfonline.comoup.comecetoc.org Studies on the long-term effects of organophosphates often focus on a limited number of species, and more research is needed to understand the potential for irreversible sequelae from low-level exposure and the development of tolerance. ecetoc.org Research should aim to assess the chronic toxicity of this compound in ecologically relevant non-target species and evaluate potential effects on reproduction, development, and behavior following prolonged exposure.

Development of Advanced Analytical Techniques for Trace Level Detection

Accurate and sensitive detection of this compound in various environmental and biological matrices is crucial for monitoring exposure and assessing risk. Early methods for detecting Leptophos and its metabolites in samples like rapeseed grain involved gas chromatography and thin layer chromatography with enzyme inhibition detection. oup.com While these methods were effective for their time, there is a continuous need for the development of more advanced analytical techniques capable of detecting this compound at trace levels with higher sensitivity, specificity, and efficiency. researchgate.net

Current research in the field of organophosphate detection is exploring techniques such as coupling cholinesterase inhibition with electrochemical, colorimetric, and fluorescent methods, as well as utilizing colorimetric probe arrays. researchgate.netscience.gov These approaches aim to overcome limitations of traditional methods, such as being time-consuming or requiring expensive and complex instrumentation. researchgate.net

Future research should focus on developing and validating novel analytical methods specifically tailored for the detection of this compound in complex matrices like water, soil, food products, and biological samples. researchgate.net This includes exploring techniques like highly sensitive mass spectrometry, biosensors, and immunochemical assays that can provide rapid, accurate, and cost-effective quantification of this compound at very low concentrations.

In Silico Modeling for Predicting Metabolism and Toxicity

In silico modeling approaches offer valuable tools for predicting the metabolic pathways and toxicological potential of chemical compounds, including organophosphates like this compound. mdpi.comjst.go.jpdntb.gov.ua These models can help prioritize research efforts, reduce the need for extensive experimental testing, and provide insights into the interactions of compounds with biological systems. mdpi.comdntb.gov.ua

Studies are utilizing in silico models to predict the P450 enzymes involved in organophosphate metabolism, estimate clearance rates, and identify likely metabolites and metabolic pathways. mdpi.com In silico pharmacophore models are also being developed to study the interaction of organophosphates with enzymes like acetylcholinesterase and predict the efficacy of reactivators. science.govdntb.gov.ua Furthermore, in silico approaches are being employed to estimate the acute oral toxicity and bioaccumulation profiles of pesticides in various species. jst.go.jp

Despite these advancements, there is a need for the development and refinement of in silico models specifically for this compound. Future research should focus on creating robust computational models that can accurately predict:

The full metabolic profile of this compound in different species, considering various enzymatic pathways.

Species-specific differences in sensitivity and toxicological responses.

The potential for long-term effects and chronic toxicity based on structural properties and predicted interactions with biological targets.

The environmental fate and persistence of this compound.

These models can be developed using quantitative structure-activity relationships (QSAR), molecular docking, molecular dynamics simulations, and physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling, integrated with experimental data to improve their predictive accuracy. mdpi.comresearchgate.netdntb.gov.ua

常见问题

Q. What analytical methods are recommended for detecting and quantifying Leptophos oxon in biological samples?

- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard. Key parameters include using a reverse-phase C18 column, electrospray ionization in positive mode, and monitoring transitions specific to this compound (e.g., m/z 411 → 377). Calibration curves should be validated in the matrix of interest (e.g., human liver microsomes) to account for matrix effects .

Q. How does temperature influence the aqueous solubility of this compound, and how can this data inform experimental design?

- Methodological Answer : Solubility increases with temperature, as shown by data at 10°C (7.28 × 10⁻⁹ mol/L) versus 20°C (1.70 × 10⁻⁷ mol/L) . Researchers should pre-equilbrate solutions at target temperatures and use sonication to ensure homogeneity. For low-temperature studies, solubility limits may necessitate solvent modifiers (e.g., 0.1% DMSO), but these must be tested for interference in assays.

Q. What are the primary metabolic pathways of this compound in human liver microsomes (HLM)?

- Methodological Answer : this compound undergoes oxidative desulfuration and hydrolysis in HLM, catalyzed by cytochrome P450 enzymes and paraoxonases, respectively. Time-course experiments at 2×LD₅₀ concentrations (e.g., 24-hour incubations) reveal metabolite kinetics, with LC-MS/MS tracking parent compound depletion and product formation .

Advanced Research Questions

Q. How can researchers optimize experimental conditions for studying this compound metabolism in vitro?

- Methodological Answer : Optimize HLM protein concentration (typically 1–2 mg/mL) and cofactor ratios (NADPH regeneration systems). Use Michaelis-Menten kinetics to determine Kₘ and Vₘₐₓ. Include controls with enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways. Replicate experiments across multiple donor pools to account for inter-individual variability .

Q. What methodologies resolve contradictions in reported metabolic pathways of this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in incubation conditions (e.g., pH, temperature) or enzyme sources. Address these by standardizing protocols per CONSORT guidelines and conducting meta-analyses of raw data from published studies. Use isotope-labeled analogs (e.g, ¹⁸O-Leptophos oxon) to trace hydrolysis products unambiguously .

Q. How should researchers design dose-response studies to evaluate this compound’s neurotoxic effects while minimizing variability?

- Methodological Answer : Employ a log-spaced concentration range (e.g., 0.1×LD₅₀ to 10×LD₅₀) to capture threshold effects. Use primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons for human relevance. Measure acetylcholinesterase inhibition via Ellman’s assay and validate with Western blotting for phosphorylated proteins .

Q. What statistical approaches are appropriate for analyzing time-dependent metabolite formation in HLM studies?

- Methodological Answer : Use nonlinear regression models (e.g., one-phase decay for parent compound depletion) and compare fits with Akaike’s information criterion (AIC). For metabolite formation, apply the integrated rate equation for consecutive reactions. Report uncertainties via Monte Carlo simulations or bootstrap resampling .

Q. How can researchers reconcile in vitro metabolic data with epidemiological findings on this compound’s long-term toxicity?

- Methodological Answer : Cross-validate in vitro results with in vivo models (e.g., zebrafish or rodents) exposed to chronic, low-dose regimens. Combine physiologically based pharmacokinetic (PBPK) modeling with biomarker analysis (e.g., urinary dialkyl phosphates) to bridge experimental and observational data .

Data Presentation and Reproducibility

Q. What are best practices for presenting raw and processed data on this compound in publications?

- Methodological Answer : Include raw chromatograms and mass spectra in supplementary materials. Processed data (e.g., normalized enzyme activity) should be summarized in tables with standard deviations (n ≥ 3). Use scatter plots with trendlines for kinetic data, and annotate outliers using Grubbs’ test .

Q. How can researchers ensure reproducibility of this compound studies across laboratories?

- Methodological Answer : Adhere to the ARRIVE guidelines for experimental detail. Share protocols via platforms like Protocols.io and include batch-specific HLM donor metadata (age, sex, medication history). Cross-validate findings with orthogonal methods, such as NMR for metabolite identification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。